1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and an ethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonyl chloride. This intermediate is then reacted with 2-ethylphenylamine to produce the desired piperidine derivative under controlled conditions, such as low temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]PYRROLIDINE: Shares a similar sulfonyl group but differs in the ring structure.
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure with a methoxyethyl group instead of an ethylphenyl group.
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-17-8-3-4-11-20(17)23-21(25)18-9-6-12-24(14-18)28(26,27)15-16-7-5-10-19(22)13-16/h3-5,7-8,10-11,13,18H,2,6,9,12,14-15H2,1H3,(H,23,25) |
InChI Key |
KMPGSHCTGZMOBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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